Cas no 213329-45-4 (15,18-Dihydroxy-8,11,13-abietatrien-7-one)

15,18-Dihydroxy-8,11,13-abietatrien-7-one structure
213329-45-4 structure
Nome del prodotto:15,18-Dihydroxy-8,11,13-abietatrien-7-one
Numero CAS:213329-45-4
MF:C20H28O3
MW:316.434526443481
MDL:MFCD20260933
CID:837042
PubChem ID:3009631

15,18-Dihydroxy-8,11,13-abietatrien-7-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 15,18-Dihydroxy-8,11,13-abietatrien-7-one
    • 15,18-Dihydroxyabieta-8,11,13-trien-7-one
    • 213329-45-4
    • (1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • AKOS032961707
    • 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-1-(hydroxymethyl)-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (1R,4aS,10aR)-
    • CS-0017043
    • HY-N1498
    • (1R,4aS,10aR)-1-(hydroxymethyl)-7-(1-hydroxy-1-methyl-ethyl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • FS-9558
    • (-)-15,18-Dihydroxyabieta-8,11,13-trien-7-one
    • majusanin C
    • [ "" ]
    • DA-49106
    • MDL: MFCD20260933
    • Inchi: InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1
    • Chiave InChI: DNAMQWAMMWRLBC-YSIASYRMSA-N
    • Sorrisi: CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO

Proprietà calcolate

  • Massa esatta: 316.20400
  • Massa monoisotopica: 316.20384475g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 485
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 57.5Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 482.2±40.0 °C at 760 mmHg
  • Punto di infiammabilità: 259.6±23.8 °C
  • PSA: 57.53000
  • LogP: 3.55680
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

15,18-Dihydroxy-8,11,13-abietatrien-7-one Informazioni sulla sicurezza

15,18-Dihydroxy-8,11,13-abietatrien-7-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN2634-1 ml * 10 mm
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
1 ml * 10 mm
¥ 3660 2024-07-20
TargetMol Chemicals
TN2634-5 mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 98%
5mg
¥ 3,560 2023-07-11
TargetMol Chemicals
TN2634-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
5mg
¥ 3560 2024-07-24
TargetMol Chemicals
TN2634-1 ml * 10 mm
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
1 ml * 10 mm
¥ 3660 2024-07-24
Cooke Chemical
M2060035-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 93%
5mg
RMB 2432.00 2025-02-21
TargetMol Chemicals
TN2634-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4
5mg
¥ 3560 2024-07-20
TargetMol Chemicals
TN2634-1 mL * 10 mM (in DMSO)
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
A2B Chem LLC
AF65752-5mg
15,18-Dihydroxyabieta-8,11,13-trien-7-one
213329-45-4 93.0%
5mg
$635.00 2024-04-20
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.